molecular formula C20H24N2O5 B2657249 2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one CAS No. 946255-15-8

2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one

Cat. No.: B2657249
CAS No.: 946255-15-8
M. Wt: 372.421
InChI Key: OIMTUJIPVRMDJF-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one is a synthetic chemical compound offered for research and development purposes. Its molecular structure features a pyridin-4(1H)-one core substituted with hydroxymethyl and benzyloxy ether groups, and further functionalized with a morpholino amide side chain. This specific arrangement of functional groups may be of interest in various exploratory scientific studies, including but not limited to medicinal chemistry, where similar scaffolds are often investigated , and as a building block in organic synthesis. The mechanism of action and specific biological or chemical targets are not currently fully characterized and represent an area for further investigation by qualified researchers. This product is intended for use in a laboratory setting by trained professionals only. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary safety assessments and handling the material in accordance with their institution's guidelines and applicable local and federal regulations.

Properties

IUPAC Name

2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-1-(2-morpholin-4-yl-2-oxoethyl)pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-15-4-2-3-5-16(15)14-27-19-11-22(17(13-23)10-18(19)24)12-20(25)21-6-8-26-9-7-21/h2-5,10-11,23H,6-9,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMTUJIPVRMDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridinone Core: This can be achieved through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Benzyl Ether Moiety: This step involves the alkylation of the hydroxyl group on the pyridinone core with 2-methylbenzyl bromide under basic conditions.

    Attachment of the Morpholino Group: The final step involves the reaction of the intermediate with morpholine and an appropriate acylating agent to introduce the morpholino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl group in the morpholino moiety can be reduced to an alcohol.

    Substitution: The benzyl ether moiety can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: The major product would be 2-(carboxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one.

    Reduction: The major product would be 2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-morpholino-2-hydroxyethyl)pyridin-4(1H)-one.

    Substitution: The products would vary depending on the substituent introduced.

Scientific Research Applications

Biological Activities

This compound exhibits various biological activities that make it a candidate for pharmaceutical applications:

  • Antiviral Properties : Recent studies have indicated that pyridinones can act as inhibitors of viral proteases. For instance, compounds similar to the one have shown efficacy against Zika virus protease (ZVpro), suggesting that modifications in the pyridinone structure can enhance antiviral activity .
  • Serotonin Receptor Modulation : The compound's morpholino group may influence serotonin receptor interactions. Morpholino derivatives are known to act as antagonists of G-protein coupled receptors (GPCRs), particularly serotonin receptors, which are crucial targets for antidepressants and other psychotropic medications .

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

  • Antiviral Research : A study on a series of pyridinone derivatives demonstrated that structural modifications could significantly enhance antiviral potency against Zika virus. Compounds were synthesized and tested for their inhibitory effects, revealing promising IC50 values .
  • Neuropharmacology : Research involving morpholino compounds has shown their effectiveness in modulating neurotransmitter systems. For example, one study reported that a related morpholino compound increased serotonin release in rat models, indicating potential for treating depression and anxiety disorders .
  • Drug Development : The unique structural features of this pyridinone make it a candidate for further development as a therapeutic agent targeting GPCRs. The ability to modify its structure while retaining biological activity opens avenues for creating more effective drugs with fewer side effects .

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.

Comparison with Similar Compounds

Compound IIa : 5-(benzyloxy)-2-(hydroxymethyl)-pyridin-4(1H)-one

  • Key Differences: Lacks the morpholino-2-oxoethyl group and uses a simpler benzyloxy substituent (without the 2-methyl modification).
  • Activity: Demonstrates antioxidant and iron-chelating properties due to the hydroxypyridinone core, but its lack of a morpholino group limits interactions with kinase-like targets .
  • Solubility: Lower solubility in aqueous media compared to the target compound, as the morpholino group in the latter enhances hydrophilicity.

Compound IIb : 5-(benzyloxy)-2-(hydroxymethyl)-1-methylpyridin-4(1H)-one

  • Key Differences: Incorporates a methyl group at position 1 instead of the morpholino-2-oxoethyl chain.
  • Activity : Similar iron-chelating capacity as IIa but shows reduced cellular permeability due to increased steric hindrance from the methyl group .
Parameter Target Compound IIa IIb
Substituent at C1 Morpholino-2-oxoethyl None Methyl
Solubility (LogP) ~1.2 (estimated) ~2.5 ~2.8
Iron Chelation IC50 Not reported 12 µM 15 µM

Heterocyclic Analogues with Overlapping Substituents

Compound 6a : 2-((2-methylbenzyl)thio)-5-(4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-1,3,4-thiadiazole

  • Key Differences : Replaces the pyridin-4-one core with a thiadiazole ring and introduces a trifluoromethylpyrimidinyl group.
  • Activity : Exhibits antifungal activity against Botrytis cinerea (inhibition rate: 89% at 50 µg/mL) due to the electron-withdrawing trifluoromethyl group enhancing membrane penetration .
  • Synthetic Complexity: Higher due to the thiadiazole and pyrimidine moieties, contrasting with the target compound’s focus on modular pyridinone derivatization.
Parameter Target Compound 6a
Core Structure Pyridin-4-one Thiadiazole
Antifungal Activity Not reported 89% inhibition
LogP ~1.2 ~3.8

Nucleoside Analogues with Hydroxymethyl Groups

Compound 11/12 : (2R,5S)-4-Amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,3,5-triazine-2(1H)-one

  • Key Differences : Features an oxathiolane-triazine backbone instead of pyridin-4-one.
  • Activity: Designed as nucleoside analogs for antiviral applications, leveraging the hydroxymethyl group for prodrug activation. The target compound’s morpholino group may offer superior metabolic stability compared to these analogues .

Mechanistic and Functional Insights

  • Iron Chelation: The target compound’s hydroxypyridinone core aligns with IIa/IIb in metal chelation, but the morpholino group may redirect activity toward enzyme inhibition (e.g., kinases or phosphatases) .
  • Antifungal Potential: While 6a’s thiadiazole-pyrimidine structure excels in antifungal action, the target compound’s pyridinone-morpholino hybrid could prioritize broader pharmacological applications, such as anti-inflammatory or anticancer effects.
  • Pharmacokinetics: The morpholino-2-oxoethyl chain likely improves oral bioavailability compared to IIa/IIb, which lack polar substituents .

Biological Activity

The compound 2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one is a pyridine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The structure of the compound can be broken down as follows:

  • Pyridine ring : Central to its biological activity.
  • Hydroxymethyl group : Potentially enhances solubility and reactivity.
  • Morpholino group : Often associated with increased bioavailability and interaction with biological targets.
  • Methylbenzyl ether : May influence lipophilicity and cellular penetration.

Structural Formula

C18H24N2O3\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_3

Antibacterial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antibacterial properties. For instance, a related compound demonstrated minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaMIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025
Compound CPseudomonas aeruginosa0.0195

Antifungal Activity

In addition to antibacterial effects, the compound has been evaluated for antifungal activity. Studies have shown moderate to significant antifungal effects against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM .

Anticancer Activity

The antiproliferative effects of various hydroxymethyl derivatives have been documented, with some exhibiting marked inhibition of cancer cell lines through mechanisms such as topoisomerase II inhibition . The compound's structure suggests potential interactions with cancer-related pathways, warranting further investigation.

Case Study: Antiproliferative Effects

A recent study synthesized several derivatives of pyridine compounds, including those with hydroxymethyl groups, which were tested for their ability to inhibit cell proliferation in various cancer cell lines. The results indicated that certain substitutions led to enhanced activity against breast and lung cancer cells .

The biological activities of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The morpholino group may interact with enzymes critical for bacterial survival or cancer cell proliferation.
  • Disruption of Membrane Integrity : The lipophilic nature of the methylbenzyl ether could facilitate membrane disruption in pathogens.
  • Interference with DNA Replication : Similar compounds have shown the ability to inhibit topoisomerases, crucial for DNA replication in both bacteria and cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including protection/deprotection of functional groups (e.g., hydroxymethyl and morpholino moieties) and coupling reactions. Key steps may resemble protocols for structurally similar pyridinone derivatives, such as:

  • Step 1 : Protection of the hydroxymethyl group using tert-butyldimethylsilyl (TBDMS) chloride under anhydrous conditions .
  • Step 2 : Coupling of the morpholino-2-oxoethyl moiety via nucleophilic substitution, optimized in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Step 3 : Final deprotection using tetrabutylammonium fluoride (TBAF) in THF .
    Analytical validation (NMR, HPLC) is critical to confirm purity (>95%) and structural integrity .

Q. How can researchers characterize the compound’s structural and electronic properties?

  • Methodological Answer :

  • X-ray crystallography : Resolve stereoelectronic features (e.g., bond angles, conformations) using single-crystal diffraction .
  • NMR spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to confirm regiochemistry of the pyridinone ring and substituents .
  • Mass spectrometry (HRMS) : Validate molecular weight with <2 ppm error .
  • Elemental analysis : Verify stoichiometry (C, H, N, O) to ±0.3% .

Advanced Research Questions

Q. How to address discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Statistical modeling : Apply ANOVA to assess variability in dose-response assays (e.g., IC50 values) across labs, accounting for factors like solvent (DMSO vs. aqueous buffers) or cell-line heterogeneity .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to resolve contradictions in target affinity (e.g., KD values) .
  • Replicate studies : Use standardized protocols (e.g., fixed incubation times, controlled temperature) to minimize experimental noise .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Split-plot factorial design : Vary substituents (e.g., morpholino vs. thiomorpholino groups) while controlling reaction conditions (solvent, catalyst) to isolate electronic/steric effects .
  • Multivariate regression : Corrogate bioactivity (e.g., logP, polar surface area) with structural descriptors derived from DFT calculations .
  • Example SAR Table :
Substituent ModificationBioactivity (IC50, nM)LogP
Morpholino (baseline)120 ± 152.1
Thiomorpholino85 ± 102.8
Data derived from analogs in .

Q. How to assess the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer :

  • EPI Suite modeling : Predict biodegradation half-life and bioaccumulation potential using QSAR models .
  • Chromatographic analysis : Quantify environmental persistence via HPLC-MS/MS in soil/water matrices under simulated sunlight (λ = 254 nm) .
  • Toxicity assays : Use Daphnia magna or algal models to measure EC50 values, normalized to OECD guidelines .

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